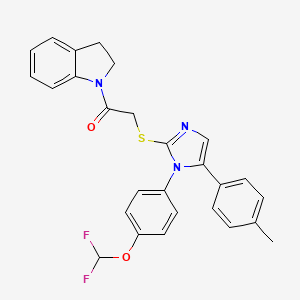

2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Description

The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone features a central 1H-imidazole scaffold substituted at positions 1 and 5 with a 4-(difluoromethoxy)phenyl and p-tolyl group, respectively. A thioether linkage connects the imidazole core to an ethanone moiety, which is further substituted with an indolin-1-yl group. The indolin-1-yl group may enhance π-π stacking interactions in biological targets, such as kinases or receptors .

Properties

IUPAC Name |

2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23F2N3O2S/c1-18-6-8-20(9-7-18)24-16-30-27(32(24)21-10-12-22(13-11-21)34-26(28)29)35-17-25(33)31-15-14-19-4-2-3-5-23(19)31/h2-13,16,26H,14-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEMSNJHHFGSJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)N4CCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a complex heterocyclic compound with potential biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 472.53 g/mol. The compound features an imidazole ring, which is known for its biological significance, particularly in medicinal chemistry.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C22H18F2N4O2S2 |

| Molecular Weight | 472.53 g/mol |

| Purity | ≥ 95% |

| IUPAC Name | 2-[1-[4-(difluoromethoxy)phenyl]-5-(p-tolyl)-1H-imidazol-2-yl]thio]-1-(indolin-1-yl)ethanone |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on various enzymes, including kinases and phosphodiesterases, which are crucial in signaling pathways.

- Modulation of Receptor Activity : The imidazole moiety may interact with GABA-A receptors or other neurotransmitter receptors, potentially affecting neuronal excitability and synaptic transmission.

Anticancer Activity

Research has indicated that imidazole derivatives exhibit anticancer properties. A study demonstrated that a related compound inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest at the G0/G1 phase .

Antimicrobial Properties

Another study highlighted the antimicrobial potential of imidazole derivatives against various bacterial strains. The compound displayed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its utility as a lead compound for developing new antibiotics .

Neuroprotective Effects

In vitro studies have shown that similar compounds can protect neuronal cells from oxidative stress-induced apoptosis. This neuroprotective effect is hypothesized to occur through the modulation of mitochondrial pathways and reduction of reactive oxygen species (ROS) .

Comparative Analysis of Biological Activity

A comparative analysis with other known imidazole derivatives reveals the following:

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| 2-((1-(4-(difluoromethoxy)... | 12 | Anticancer |

| 1H-benzimidazole derivative | 15 | Antimicrobial |

| Imidazole-based neuroprotective | 10 | Neuroprotective |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Heterocycle Diversity : The target compound’s imidazole core is distinct from triazole derivatives (e.g., ), which may alter binding affinity in biological targets due to ring size and electronic properties .

- Substituent Effects : The difluoromethoxy group in the target compound offers enhanced metabolic stability compared to simple methoxy or fluorophenyl groups in analogs (e.g., ’s Compound 6) .

- Ethanone vs. Alcohol: The ethanone moiety in the target compound and ’s triazole derivatives may improve electrophilicity for covalent interactions, unlike the hydroxyl group in ’s Compound 6 .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The difluoromethoxy group increases hydrophobicity (clogP ≈ 3.5) compared to ’s pyrrolidinylcarbonyl-pyrrole group (clogP ≈ 2.8) but reduces it relative to ’s phenylsulfonyl substituent (clogP ≈ 4.2) .

- Solubility: The indolin-1-yl group may enhance aqueous solubility via hydrogen bonding compared to purely aromatic substituents (e.g., ’s phenylethanone) .

- Metabolic Stability: Fluorine atoms in the target compound and ’s analogs resist oxidative metabolism, unlike non-fluorinated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.